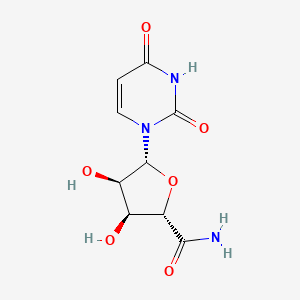![molecular formula C13H16F3N3O3 B13939179 tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 2-formyl-5,6-dihydro-6-(trifluoromethyl)-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Preparation Methods
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions, oxidative coupling, and condensation reactions . One common method includes the iodine-catalyzed oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines, followed by condensation with isocyanides . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: Often catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Scientific Research Applications
Imidazo[1,2-a]pyrazine derivatives are extensively used in:
Chemistry: As scaffolds in organic synthesis for constructing complex molecules.
Biology: In the development of bioactive molecules with potential therapeutic effects.
Medicine: As candidates for drug development due to their biological activity.
Industry: In the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives are compared with other heterocyclic compounds like imidazo[1,2-a]pyridines and pyrrolopyrazines. While all these compounds share a heterocyclic core, imidazo[1,2-a]pyrazines are unique due to their specific substitution patterns and biological activities . Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications.
Pyrrolopyrazines: Exhibiting antibacterial and antifungal activities.
Properties
Molecular Formula |
C13H16F3N3O3 |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
tert-butyl 2-formyl-6-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-6-10-17-8(7-20)4-18(10)5-9(19)13(14,15)16/h4,7,9H,5-6H2,1-3H3 |
InChI Key |
ZDSAAUCRODDSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=CN2CC1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)






![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)




